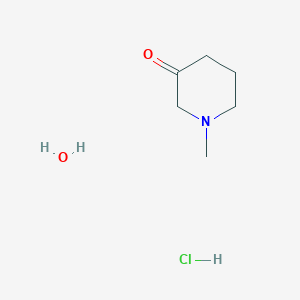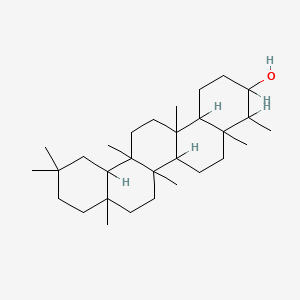
Friedelanol
Vue d'ensemble
Description
Friedelanol is a pentacyclic triterpenoid compound that is commonly found in various plants, including edible fruits and vegetables. It is a derivative of friedelin and is known for its significant pharmacological potential, including antibacterial, antiviral, and cytotoxic properties . This compound is part of the friedelane-type triterpenoids, which have been identified in over 400 naturally occurring forms .
Applications De Recherche Scientifique
Friedelanol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other triterpenoid compounds. It is also studied for its chemical properties and reactions.
Biology: this compound exhibits significant biological activities, including antibacterial, antiviral, and cytotoxic properties.
Medicine: this compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.
Industry: this compound is used in the formulation of health-promoting products and nutraceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Friedelanol can be synthesized through the reduction of friedelin. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves the extraction of friedelin from natural sources, followed by its reduction to this compound. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate friedelin from plant materials. The isolated friedelin is then subjected to reduction reactions to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Friedelanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form friedelin using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, friedelin can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various reagents depending on the desired substitution
Major Products:
Oxidation: Friedelin
Reduction: this compound
Substitution: Various substituted derivatives of this compound
Mécanisme D'action
Friedelanol exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis . This compound has also been shown to induce autophagy, a process that helps in the degradation and recycling of cellular components . Additionally, this compound exhibits its antibacterial and antiviral effects by disrupting the cell walls of bacteria and inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Friedelanol is unique among the friedelane-type triterpenoids due to its specific pharmacological properties. Similar compounds include:
Friedelin: A precursor to this compound, known for its anti-inflammatory and antibacterial properties.
Epi-friedelanol: Another derivative of friedelin, which also exhibits significant biological activities.
Lupeol: A pentacyclic triterpenoid with similar anti-inflammatory and anticancer properties.
Propriétés
IUPAC Name |
4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-72-3 | |
| Record name | Friedelanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


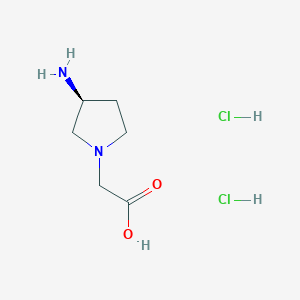
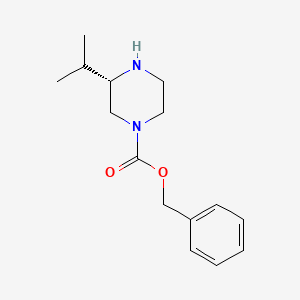
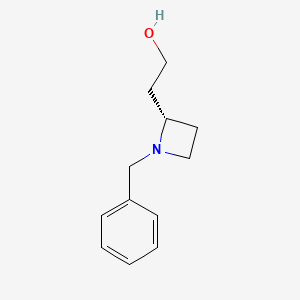
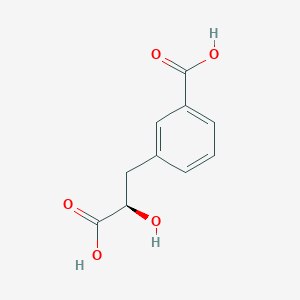
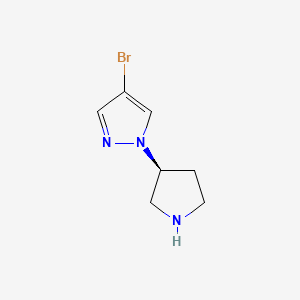
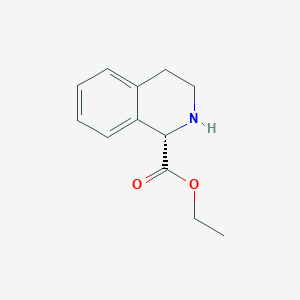
amine](/img/structure/B8023257.png)
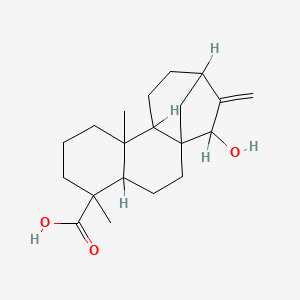
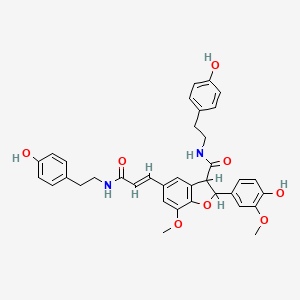
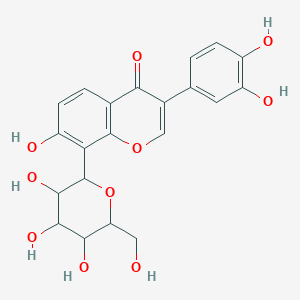
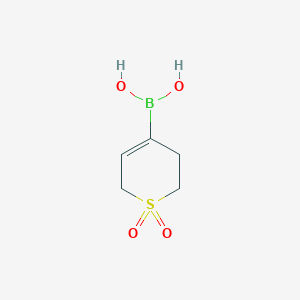
![1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B8023287.png)
![1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B8023290.png)
